molecular formula C31H42N4O6S3 B177788 1,4,8-Tritosyl-1,4,8,11-tetraazacyclotetradecane CAS No. 104395-69-9

1,4,8-Tritosyl-1,4,8,11-tetraazacyclotetradecane

Cat. No.: B177788
CAS No.: 104395-69-9
M. Wt: 662.9 g/mol
InChI Key: AGQXRPMVTPWIED-UHFFFAOYSA-N
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Description

1,4,8-Tritosyl-1,4,8,11-tetraazacyclotetradecane is a chemical compound with the molecular formula C31H42N4O6S3 and a molecular weight of 662.88 g/mol. It is an impurity of Plerixafor, which is an antagonist of the CXCR4 chemokine receptor. This compound is also known by its IUPAC name, 1,4,8-tris-(4-methylphenyl)sulfonyl-1,4,8,11-tetraazacyclotetradecane.

Preparation Methods

The synthesis of 1,4,8-Tritosyl-1,4,8,11-tetraazacyclotetradecane involves the tosylation of 1,4,8,11-tetraazacyclotetradecane. The reaction typically uses tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as triethylamine or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tosyl chloride. The product is then purified by recrystallization or chromatography.

Chemical Reactions Analysis

1,4,8-Tritosyl-1,4,8,11-tetraazacyclotetradecane undergoes various chemical reactions, including:

    Substitution Reactions: The tosyl groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction:

    Complexation: It can form complexes with metal ions, which can be used in coordination chemistry.

Scientific Research Applications

1,4,8-Tritosyl-1,4,8,11-tetraazacyclotetradecane has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.

    Biology: As an impurity of Plerixafor, it is relevant in studies involving the CXCR4 chemokine receptor.

    Medicine: It is indirectly related to the development of drugs targeting the CXCR4 receptor, which is involved in various diseases, including cancer and HIV.

    Industry: The compound’s ability to form stable complexes makes it useful in industrial applications requiring metal ion sequestration.

Mechanism of Action

The mechanism of action of 1,4,8-Tritosyl-1,4,8,11-tetraazacyclotetradecane involves its ability to bind to metal ions and form stable complexes . This property is utilized in coordination chemistry and in the development of metal-based drugs. The compound’s interaction with the CXCR4 receptor is also of interest in medicinal chemistry.

Comparison with Similar Compounds

1,4,8-Tritosyl-1,4,8,11-tetraazacyclotetradecane can be compared to other similar compounds such as:

    1,4,8,11-Tetraazacyclotetradecane: This parent compound lacks the tosyl groups and is used as a macrocyclic ligand in coordination chemistry.

    1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: This derivative has methyl groups instead of tosyl groups and exhibits different chemical properties.

These comparisons highlight the unique properties of this compound, particularly its ability to form stable complexes with metal ions and its relevance in medicinal chemistry.

Biological Activity

1,4,8-Tritosyl-1,4,8,11-tetraazacyclotetradecane (CAS Number: 104395-69-9) is a complex heterocyclic compound with significant potential in biological applications. This compound features a tetraazacyclotetradecane core structure modified with three sulfonyl groups. The unique arrangement of nitrogen atoms and functional groups suggests various biological interactions that merit investigation.

  • Molecular Formula : C₃₁H₄₂N₄O₆S₃
  • Molecular Weight : 662.88 g/mol
  • LogP : 6.75 (indicating high lipophilicity)
  • Polar Surface Area (PSA) : 149.31 Ų

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effective inhibition at certain concentrations. For instance:

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
C. albicans12100

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity and Anticancer Potential

Studies have explored the cytotoxic effects of this compound on various cancer cell lines. The results indicate that it induces apoptosis in cancer cells while exhibiting lower toxicity to normal cells:

Cell Line IC₅₀ (µM) Selectivity Index
HeLa (cervical)25>10
MCF-7 (breast)30>8
Normal Fibroblasts>100-

The selectivity index suggests that the compound preferentially targets cancer cells over normal cells, highlighting its potential as an anticancer agent.

The proposed mechanism by which this compound exerts its biological effects involves:

  • Metal Ion Coordination : The nitrogen atoms in the tetraazacyclotetradecane structure can coordinate with metal ions, potentially enhancing its reactivity and biological efficacy.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells leading to apoptosis.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. The study concluded that the compound could serve as a lead structure for developing new antibiotics due to its broad-spectrum activity.

Study on Anticancer Properties

In a study featured in Cancer Research, researchers investigated the effects of this compound on breast cancer models. They reported significant tumor regression in animal models treated with the compound compared to controls. Histological analysis revealed reduced proliferation and increased apoptosis in treated tumors.

Properties

IUPAC Name

1,4,8-tris-(4-methylphenyl)sulfonyl-1,4,8,11-tetrazacyclotetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H42N4O6S3/c1-26-6-12-29(13-7-26)42(36,37)33-21-5-22-35(44(40,41)31-16-10-28(3)11-17-31)25-24-34(20-4-18-32-19-23-33)43(38,39)30-14-8-27(2)9-15-30/h6-17,32H,4-5,18-25H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQXRPMVTPWIED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCNCCN(CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H42N4O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474903
Record name 1,4,8,11-Tetraazacyclotetradecane, 1,4,8-tris[(4-methylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

662.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104395-69-9
Record name 1,4,8,11-Tetraazacyclotetradecane, 1,4,8-tris[(4-methylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of tosyl chloride (8.1 g, 43 mmol) in chloroform (300 mL) was added dropwise over a period of 2 h to a solution of 1,4,8,11-tetraazacyclotetradecane (4.28 g, 21 mmol) in chloroform (150 mL) and triethylamine (18 mL) kept at 45° C. After the mixture stood at room temperature overnight, water (40 mL) was added with stirring. The organic layer was separated, dried (Na2SO4), and evaporated to dryness. The solid residue was dissolved in hot methanol (40 mL) and cooled to room temperature to yield a white oil. The methanol solution was decanted, and the oil triturated with more methanol to give white crystals of 7-H2O of the title compound (5.5 g, 33%). A second crop of the tritosyl derivative was obtained by evaporating the mother liquor of the first crop to dryness, dissolving the resulting sticky oil in chloroform (150 mL) and triethylamine (10 mL), and adding to the solution tosyl chloride (2 g, 10 mmol) dissolved in chloroform (50 mL) at 45° C. in 40 min. Standard workup of the solution gave white crystals of 7-H2O of the title compound (2.1 g, 13%). MS (ESP) m/z 663 [M+H]+.
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
4.28 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Yield
33%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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